Berlocombin (CAS 54242-77-2), also known as trimerazine, is a precise 1:1 stoichiometric co-crystalline complex of the antibacterial agents sulfamerazine and trimethoprim. In pharmaceutical and veterinary procurement, it is utilized as a potentiated sulfonamide precursor. By locking the two active pharmaceutical ingredients (APIs) into a single solid-state matrix, this compound provides a standardized baseline for solubility, thermal stability, and synchronized dissolution [1]. This makes it a critical raw material for formulating broad-spectrum antimicrobial dosage forms where exact pharmacokinetic reproducibility is required, eliminating the physical variability inherent in mechanical blending.
Procurement teams might consider purchasing sulfamerazine and trimethoprim as separate bulk powders to create a physical mixture, or substituting with more common co-trimoxazole (sulfamethoxazole/trimethoprim) blends. However, generic physical mixtures suffer from component segregation during blending and asynchronous dissolution rates, leading to variable bioavailability and potential precipitation in aqueous formulations [1]. Furthermore, substituting sulfamerazine with a different sulfonamide alters the lipophilicity and half-life of the final product, disrupting the established pharmacokinetic synergy required for specific veterinary and clinical applications. Procuring the pre-formed Berlocombin complex ensures phase stability and stoichiometric precision that cannot be achieved through simple mechanical blending [1].
Solid-state processing of sulfamerazine and trimethoprim yields a distinct co-crystalline phase characterized by unique powder X-ray diffraction (PXRD) and FT-IR spectra. Unlike a simple physical mixture, which is prone to segregation during transport and tableting, the co-crystal features intermolecular hydrogen bonding between the sulfonamide and the pyrimidine ring [1]. This structural integration ensures absolute stoichiometric homogeneity at the molecular level, preventing batch-to-batch variability during manufacturing.
| Evidence Dimension | Molecular homogeneity and phase stability |
| Target Compound Data | Hydrogen-bonded co-crystal lattice (1:1 stoichiometry) |
| Comparator Or Baseline | Physical mixture of sulfamerazine and trimethoprim |
| Quantified Difference | Elimination of mechanical segregation risks |
| Conditions | Solid-state formulation and tableting |
Molecular-level homogeneity ensures that every unit of the final dosage form contains the exact synergistic ratio of APIs, reducing quality control failures.
A critical procurement advantage of the pre-formed complex is its dissolution behavior. Physical mixtures of sulfonamides and trimethoprim often exhibit asynchronous dissolution, where the more soluble component dissolves rapidly, potentially altering the optimal synergistic ratio in vivo [1]. The co-crystal form forces synchronized release of both APIs, ensuring that the required pharmacokinetic ratio is maintained from the moment of dissolution.
| Evidence Dimension | Dissolution synchronization |
| Target Compound Data | Simultaneous release of both components |
| Comparator Or Baseline | Asynchronous release in physical mixtures |
| Quantified Difference | Maintained synergistic ratio during initial dissolution phase |
| Conditions | Aqueous dissolution testing |
Synchronized dissolution prevents dose dumping of a single component, ensuring that the synergistic antimicrobial effect is reliably achieved.
Thermal analysis via differential scanning calorimetry (DSC) demonstrates that the sulfamerazine-trimethoprim complex exhibits a unified endothermic melting transition, distinct from the individual melting points of its constituent APIs [1]. This unified thermal profile prevents the low-temperature melting or degradation of a single component, making the complex highly suitable for advanced manufacturing techniques such as hot-melt extrusion, where physical mixtures would suffer from phase separation.
| Evidence Dimension | Thermal phase transition (DSC) |
| Target Compound Data | Unified co-crystal melting endotherm |
| Comparator Or Baseline | Multiple, distinct melting peaks of individual components |
| Quantified Difference | Prevention of single-component thermal degradation |
| Conditions | High-temperature formulation processing (e.g., hot-melt extrusion) |
A unified thermal profile allows manufacturers to use aggressive, high-efficiency processing techniques without risking the thermal degradation of the individual APIs.
Berlocombin is the preferred active ingredient for manufacturing oral boluses and tablets for livestock. The pre-formed complex guarantees that the exact synergistic ratio of sulfamerazine and trimethoprim is delivered despite variations in gastrointestinal transit times, directly leveraging its synchronized dissolution profile [1].
Due to its unified thermal melting transition, the compound is highly suitable for continuous manufacturing processes like hot-melt extrusion. It prevents the phase separation and component-specific degradation that typically occur when processing physical mixtures of sulfa drugs and trimethoprim at elevated temperatures [2].
In pharmacological research and analytical standard preparation, using CAS 54242-77-2 provides a highly reproducible baseline for studying potentiated sulfonamide kinetics. It eliminates the confounding variable of mixing heterogeneity found in physical blends, ensuring reliable calibration in multiresidue HPLC monitoring [1].